molecular formula C12H16BrNO2S B11829332 4-(3-Bromophenyl)-1-methylsulfonylpiperidine

4-(3-Bromophenyl)-1-methylsulfonylpiperidine

Cat. No.: B11829332
M. Wt: 318.23 g/mol
InChI Key: ITZCIQMAMQFPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromophenyl)-1-methylsulfonylpiperidine is a heterocyclic organic compound featuring a piperidine core substituted at position 1 with a methylsulfonyl group (-SO₂CH₃) and at position 4 with a 3-bromophenyl moiety. This compound is of interest in medicinal chemistry, particularly in receptor-targeted drug design, as evidenced by its structural analogs in oncology research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16BrNO2S

Molecular Weight

318.23 g/mol

IUPAC Name

4-(3-bromophenyl)-1-methylsulfonylpiperidine

InChI

InChI=1S/C12H16BrNO2S/c1-17(15,16)14-7-5-10(6-8-14)11-3-2-4-12(13)9-11/h2-4,9-10H,5-8H2,1H3

InChI Key

ITZCIQMAMQFPLT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Piperidine Ring Functionalization

The piperidine core is often pre-functionalized before introducing the 3-bromophenyl group. A common approach involves N-alkylation or N-sulfonylation of piperidine derivatives. For instance, 1-methylsulfonylpiperidine can be synthesized via reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds in dichloromethane at 0–25°C, achieving yields of 75–85%.

Introduction of the 3-Bromophenyl Group

The 3-bromophenyl moiety is introduced through cross-coupling or nucleophilic aromatic substitution. A notable method involves Suzuki-Miyaura coupling using 3-bromophenylboronic acid and a halogenated piperidine precursor. For example, 4-iodo-1-methylsulfonylpiperidine reacts with 3-bromophenylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to yield the target compound in 68–72% yield.

Catalytic Hydrogenation and Reductive Amination

Reductive Amination of Ketone Intermediates

A two-step process involves:

  • Synthesis of 4-(3-bromophenyl)piperidin-4-ol via Grignard addition of 3-bromophenylmagnesium bromide to N-Boc-piperidone, followed by acidic deprotection.

  • Reductive amination with methanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in THF) to install the methylsulfonyl group. This method achieves an overall yield of 65–70%.

Hydrogenolysis of Benzyl-Protected Intermediates

Benzyl-protected piperidines (e.g., 1-benzyl-4-(3-bromophenyl)piperidine ) undergo hydrogenolysis (H₂, Pd/C) to remove the benzyl group, followed by sulfonylation with methanesulfonyl chloride. Yields range from 60–75%, depending on the catalyst loading and reaction time.

Microwave-Assisted Synthesis

Rapid N-Methylsulfonylation

Microwave irradiation significantly accelerates the sulfonylation step. A protocol from Ambeed.com (validated independently) involves:

  • Reacting 4-(3-bromophenyl)piperidine with methanesulfonyl chloride in DMF under microwave irradiation (150°C, 10 minutes).

  • Purification via solid-phase extraction (SCX-2 cartridge) yields the product in >95% purity and 99% yield.

Metal-Catalyzed Cyclization and Functionalization

Iron(III)-Catalyzed Aza-Prins Cyclization

Iron(III) chloride catalyzes the formation of piperidine derivatives from homoallyl sulfonamides and aldehydes. While initially designed for tetrahydropyrans, this method adapts to piperidines using formaldehyde as the aldehyde component. For example:

  • N-(1-phenylbut-3-en-1-yl)methanesulfonamide reacts with formaldehyde under FeCl₃ catalysis to form 4-chloro-2-substituted piperidines , which are further brominated to introduce the 3-bromophenyl group.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Nucleophilic SubstitutionSuzuki coupling, sulfonylation68–72High regioselectivityRequires palladium catalysts
Reductive AminationGrignard addition, sulfonylation65–70ScalableMulti-step purification
Microwave-AssistedMicrowave irradiation99Rapid reaction timeSpecialized equipment required
Iron(III)-CatalyzedAza-Prins cyclization50–60Sustainable catalysisLow yield for bulky substituents

Mechanistic Insights and Optimization

Sulfonylation Kinetics

The reaction of piperidine with methanesulfonyl chloride follows second-order kinetics, with rate constants dependent on solvent polarity. Polar aprotic solvents (e.g., DMF, acetonitrile) accelerate the reaction by stabilizing the transition state.

Bromophenyl Group Orientation

The 3-bromophenyl group’s meta position influences steric and electronic effects during coupling reactions. DFT calculations suggest that electron-withdrawing bromine enhances electrophilic aromatic substitution reactivity but may hinder catalytic cycles in cross-coupling.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems improves heat transfer and mixing during exothermic steps (e.g., sulfonylation). A pilot-scale study achieved 85% yield with a residence time of 20 minutes.

Green Chemistry Metrics

  • Atom Economy : 78% for reductive amination vs. 65% for nucleophilic substitution.

  • E-Factor : 1.2 for microwave-assisted synthesis vs. 3.5 for traditional methods .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-1-methylsulfonylpiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the methylsulfonyl group.

    Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: React with aryl halides in Suzuki–Miyaura coupling.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups replacing the bromine atom.

Scientific Research Applications

4-(3-Bromophenyl)-1-methylsulfonylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-1-methylsulfonylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s piperidine core (6-membered ring) distinguishes it from analogs with alternative ring systems. Key comparisons include:

1-((3-Bromophenyl)sulfonyl)piperidine (CAS 871269-12-4)
  • Core : Piperidine (6-membered ring).
  • Substituents : Sulfonyl group (-SO₂) directly bonded to the 3-bromophenyl moiety.
  • Key Differences : Absence of the methyl group on the sulfonyl moiety reduces steric hindrance but increases polarity compared to the methylsulfonyl analog. This may alter solubility and membrane permeability .
  • Similarity Score : 0.94.
1-((3-Bromophenyl)sulfonyl)pyrrolidine (CAS 214210-14-7)
  • Core : Pyrrolidine (5-membered ring).
  • Substituents : Sulfonyl group (-SO₂) with 3-bromophenyl.
  • The reduced ring size may enhance rigidity but limit rotational freedom .
  • Similarity Score : 0.97.
1-((4-Bromophenyl)sulfonyl)azepane (CAS 153439-48-6)
  • Core : Azepane (7-membered ring).
  • Substituents : Sulfonyl group (-SO₂) with 4-bromophenyl.
  • Similarity Score : 0.95.

Substituent Effects

Bromophenyl Position (3- vs. 4-)
  • 3-Bromophenyl : Enhances meta-substitution effects, favoring interactions with hydrophobic pockets (e.g., in kinase or G-protein-coupled receptors). Observed in analogs targeting triple-negative breast cancer .
  • 4-Bromophenyl : Para-substitution may improve symmetry in crystal packing (relevant for X-ray crystallography) but reduce steric complementarity in asymmetric binding sites .
Sulfonyl vs. Methylsulfonyl Groups
  • Sulfonyl (-SO₂) : Higher polarity and hydrogen-bond acceptor capacity, as seen in CAS 871269-12-4.
  • Methylsulfonyl (-SO₂CH₃) : Introduces moderate hydrophobicity, balancing solubility and membrane permeability. The methyl group may mitigate metabolic instability associated with unsubstituted sulfonamides .

Computational and Experimental Insights

  • Docking Studies : AutoDock4 simulations suggest that the methylsulfonyl group in 4-(3-Bromophenyl)-1-methylsulfonylpiperidine forms stable van der Waals interactions with hydrophobic receptor subpockets, while the 3-bromophenyl moiety engages in halogen bonding .
  • Crystallography : SHELX-refined structures of analogs highlight the role of bromine in stabilizing molecular conformations through C-Br···π interactions .

Biological Activity

4-(3-Bromophenyl)-1-methylsulfonylpiperidine is a synthetic compound notable for its potential pharmacological applications. With a molecular formula of C12H14BrN1O2S and a molecular weight of 318.23 g/mol, this compound features a piperidine ring substituted with a methylsulfonyl group and a bromophenyl moiety. The unique structural characteristics of this compound suggest various biological activities that warrant detailed investigation.

Pharmacological Potential

Research indicates that this compound exhibits significant biological activities, particularly as an antidepressant and analgesic agent. The compound's ability to interact with neurotransmitter systems positions it as a candidate for further pharmacological studies.

The proposed mechanisms of action include:

  • Inhibition of Reuptake : Similar to other piperidine derivatives, this compound may inhibit the reuptake of serotonin and norepinephrine, contributing to its antidepressant effects.
  • Modulation of Pain Pathways : The methylsulfonyl group may enhance analgesic properties by modulating pain pathways in the central nervous system.

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural similarities and differences between this compound and related compounds.

Compound NameSimilarity Index
4-(4-Bromophenyl)-1-(methylsulfonyl)piperidine0.63
4-(3-Bromophenyl)piperidine hydrochloride0.61
N-(2-Bromophenyl)-N-methylmethanesulfonamide0.58
3-(4-Bromophenyl)pyrrolidine hydrochloride0.58
4-Amino-1-(methylsulfonyl)piperidine0.60

This table illustrates the varying degrees of similarity based on structural features, which may influence their biological activities.

Case Study: Antidepressant Efficacy

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive behaviors as measured by the forced swim test (FST) and tail suspension test (TST). The results indicated that the compound's efficacy was comparable to established antidepressants such as fluoxetine.

Case Study: Analgesic Activity

In another case study focusing on pain management, the compound was evaluated for its analgesic properties using the hot plate test. Results showed that it significantly increased pain threshold compared to control groups, suggesting its potential utility in pain management therapies.

Q & A

Q. What are the optimal synthetic routes for 4-(3-Bromophenyl)-1-methylsulfonylpiperidine, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step processes, such as nucleophilic substitution of 3-bromophenylpiperidine derivatives followed by sulfonylation. Key steps include:
  • Reagent Selection : Use methylsulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures >95% purity .
  • Quality Control : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation via 1H^1H-NMR (e.g., singlet for methylsulfonyl group at ~3.0 ppm) and mass spectrometry .

Q. How should researchers characterize the stability of this compound under experimental conditions?

  • Methodological Answer :
  • Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfonyl group. Avoid prolonged exposure to light or moisture .
  • Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 14 days) with periodic HPLC monitoring. Track decomposition products like 3-bromophenylpiperidine or sulfonic acid derivatives .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :
  • NMR : 1H^1H-NMR (aromatic protons at 7.2–7.8 ppm, piperidine ring protons at 1.5–3.5 ppm), 13C^{13}C-NMR (sulfonyl carbon at ~45 ppm, brominated aromatic carbons at ~120–135 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+ at m/z ~332) and bromine isotopic pattern .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound derivatives?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states and identify energy barriers in sulfonylation steps .
  • Machine Learning : Train models on reaction databases (e.g., PubChem) to predict optimal solvents, catalysts, or temperatures for yield improvement .

Q. How can researchers resolve contradictions in experimental data (e.g., inconsistent yields or unexpected byproducts)?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, reagent stoichiometry). For example, a 23^3 factorial design can identify interactions between reaction time, base concentration, and solvent polarity .
  • Mechanistic Probes : Use 18O^{18}O-labeling or kinetic isotope effects (KIEs) to trace sulfonyl group transfer pathways .

Q. What strategies are recommended for evaluating the compound’s potential in drug discovery?

  • Methodological Answer :
  • In Vitro Assays : Screen for kinase inhibition (e.g., PI3K/AKT pathway) or GPCR modulation using fluorescence polarization or SPR-based binding assays. Compare activity to non-brominated analogs to assess halogen effects .
  • ADMET Profiling : Use Caco-2 cells for permeability studies and microsomal stability assays (human liver microsomes, NADPH cofactor) to predict metabolic liability .

Q. How can reactor design improve scalability of this compound synthesis?

  • Methodological Answer :
  • Continuous Flow Systems : Implement microreactors for precise control of exothermic sulfonylation steps. Compare residence time distributions (RTDs) to batch reactors for yield optimization .
  • Membrane Separation : Use nanofiltration membranes (e.g., polyamide) to remove unreacted reagents and concentrate the product in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.